5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
CAS No.: 50465-91-3
Cat. No.: VC2410694
Molecular Formula: C17H25N5O5
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50465-91-3 |
|---|---|
| Molecular Formula | C17H25N5O5 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
| Standard InChI | InChI=1S/C17H25N5O5/c1-11(21-17(26)27-10-12-6-3-2-4-7-12)14(23)22-13(15(24)25)8-5-9-20-16(18)19/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H4,18,19,20) |
| Standard InChI Key | IAJCBRQYWHEYSN-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid consists of a dipeptide backbone with specific functional groups that define its chemical behavior. The compound incorporates:
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A carbobenzoxy (Cbz/Z) protecting group at the N-terminus
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An alanine residue linked to an arginine residue
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A free carboxylic acid group at the C-terminus
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A guanidino group in the arginine side chain
The three-dimensional structure reveals the spatial arrangement of these components, which influences the compound's reactivity and binding characteristics in biochemical contexts. The compound's structural representation can be visualized through its chemical formula and structural diagrams available in chemical databases.
Physical and Chemical Properties
The physical and chemical properties of 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
The compound contains multiple functional groups including amide bonds, a guanidino group, a carboxylic acid, and an aromatic ring system, contributing to its complex chemical behavior. These functional groups provide multiple sites for hydrogen bonding, ionic interactions, and covalent bond formation during peptide synthesis reactions.
Spectroscopic and Structural Data
Detailed spectroscopic and structural data are essential for identification and quality control of 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid. Table 2 presents key identifiers and structural descriptors.
Table 2: Spectroscopic and Structural Identifiers
These identifiers enable precise chemical database searches and allow researchers to access additional information about the compound from various chemical repositories. The structural data provided serves as a fingerprint for the compound, ensuring accurate identification in analytical procedures.
Synthesis Methods
Traditional Chemical Synthesis
Traditional synthetic approaches for 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid typically involve sequential peptide coupling reactions. The synthesis generally follows these steps:
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Protection of functional groups in individual amino acids
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Activation of the carboxyl group of the N-protected amino acid
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Coupling with the next amino acid
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Selective deprotection steps
For related compounds, various protecting groups such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) may be employed during the synthesis process, especially for protecting the reactive guanidino group of arginine. These protecting groups can be removed under mild conditions, making them valuable for the controlled synthesis of peptides containing arginine residues.
Enzymatic Synthesis
Enzymatic synthesis represents an alternative approach for preparing 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid. Research has demonstrated the efficacy of proteases such as trypsin and papain in catalyzing the coupling between Cbz-Arg-OH and various amino acid derivatives. Table 3 summarizes the optimal conditions for enzymatic synthesis using these proteases.
Table 3: Optimal Conditions for Enzymatic Synthesis
The enzymatic approach offers several advantages including milder reaction conditions, high stereoselectivity, and reduced generation of by-products. To shift the reaction toward peptide bond formation rather than hydrolysis, the concentration of amine components must be at least several times higher than the carboxyl component (Cbz-Arg-OH). Additionally, high concentrations of organic cosolvents significantly promote the synthesis reaction.
Continuous Flow Synthesis
Recent advancements in peptide synthesis technology have led to the development of continuous flow liquid-phase peptide synthesis methods, which can be applied to the synthesis of compounds like 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid. Table 4 presents data on the efficiency of continuous flow synthesis for Cbz-protected amino acids, which is relevant to the synthesis of the target compound.
Table 4: Continuous Flow Synthesis Parameters and Yields for Cbz-Protected Amino Acids
| Cbz-AA-OH | Solvent | Flow rate (mL/min) | Reaction time (s) | Conversion (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cbz-Ala-OH | EA | 2.0 | 45.0 | >99 | 96 | |
| Cbz-Ala-OH | THF | 2.0 | 45.0 | 27 | 22 | |
| Cbz-Ala-OH | DCM | 2.0 | 45.0 | 87 | 72 |
The data indicates that ethyl acetate (EA) is the most effective solvent for the continuous flow synthesis of Cbz-Ala-OH, with nearly quantitative conversion and excellent yield. This approach could be extended to the synthesis of the target compound, potentially offering advantages in terms of efficiency, scalability, and reduced environmental impact compared to traditional batch processes.
Applications in Research
Peptide Synthesis Applications
5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid serves as an important building block in peptide synthesis. The compound's structure, with its protected N-terminus and free C-terminus, makes it particularly valuable for controlled peptide elongation reactions. Some specific applications include:
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Synthesis of longer peptide sequences containing the Ala-Arg motif
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Production of bioactive peptides with arginine-dependent functions
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Development of peptide-based enzyme inhibitors
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Creation of peptide libraries for drug discovery screening
The Cbz (Z) protecting group on the compound can be selectively removed under mild hydrogenolysis conditions, allowing for controlled extension of the peptide chain at the N-terminus while maintaining other protecting groups in place.
Future Research Directions
Research on 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid and related compounds continues to evolve. Several promising directions for future investigation include:
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Development of more efficient and environmentally friendly synthesis methods, particularly using continuous flow technologies that have demonstrated high yields and conversion rates for related compounds
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Exploration of novel applications in peptide therapeutics, especially for peptides requiring arginine residues for biological activity
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Investigation of structure-activity relationships through systematic modification of the core structure
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Evaluation of potential biological activities beyond its use as a synthetic building block
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Integration into bioconjugation strategies for targeted drug delivery systems
The compound's well-defined structure and established synthesis protocols provide a solid foundation for these future research endeavors.
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